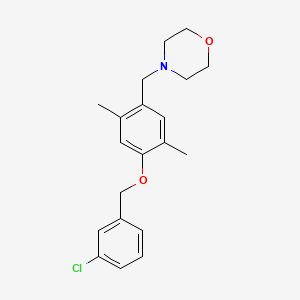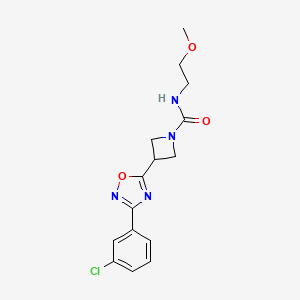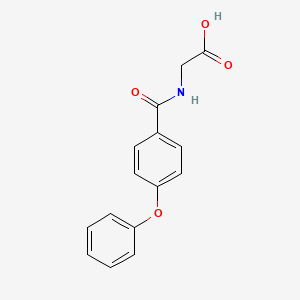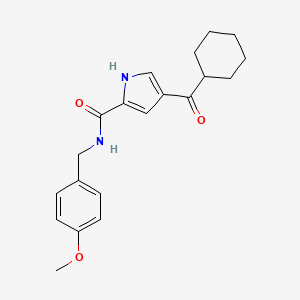
4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the attachment of the cyclohexylcarbonyl and 4-methoxybenzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring would be a cyclohexylcarbonyl group and a 4-methoxybenzyl group .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the carbonyl group could also make it susceptible to reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide may find relevance in the field of antimalarial drug discovery. Research has indicated that similar aromatic compounds isolated from marine organisms like Laurencia papillosa demonstrate significant and selective in vitro antimalarial activity. The study of these organisms' secondary metabolite chemistry led to the isolation of compounds such as p-hydroxybenzaldehyde and p-methoxybenzyl alcohol, which were found to be active against malaria. The structural similarity or functional group presence in the compound could make it a candidate for antimalarial activity studies (Wright et al., 1996).
Radical Cyclizations in Organic Synthesis
The compound also may be of interest in the field of organic synthesis, specifically concerning the control of regiochemistry of radical cyclizations. Radical cyclizations are fundamental in constructing carbo- and heterocyclic compounds, including natural products. The nature of the substituent groups and the reaction conditions (like temperature) significantly affect the cyclization's course. Studies on compounds like N-(o-bromobenzyl) enamides, which underwent cyclization to give a tetrahydroisoquinoline derivative, could be relevant to understanding how modifications in the 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide structure could influence its reactivity and the types of cyclization it might undergo (Ishibashi & Tamura, 2004).
Application in CNS Drug Development
Compounds with specific functional groups, particularly heterocycles, have been highlighted for their potential in central nervous system (CNS) drug development. The presence of nitrogen (N), sulfur (S), and oxygen (O) in these compounds forms a significant class of organic compounds with potential CNS activity. Understanding the functional chemical groups in 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide might provide insights into its potential for synthesizing novel CNS drugs (Saganuwan, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(cyclohexanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-17-9-7-14(8-10-17)12-22-20(24)18-11-16(13-21-18)19(23)15-5-3-2-4-6-15/h7-11,13,15,21H,2-6,12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNAVIBOYJBQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
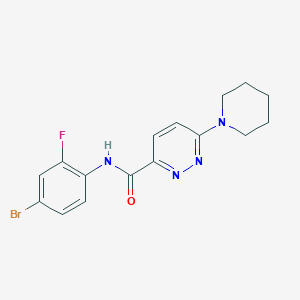
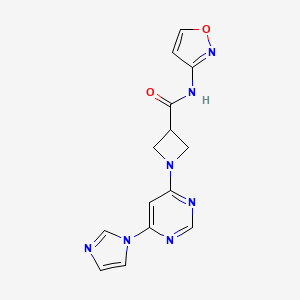
![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
